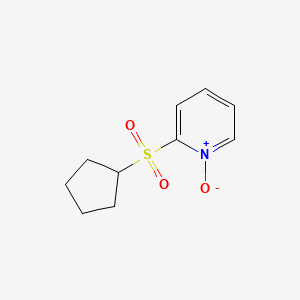
2-(Cyclopentanesulfonyl)-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentanesulfonyl)-1-oxo-1lambda~5~-pyridine is a chemical compound that features a cyclopentane ring attached to a sulfonyl group, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentanesulfonyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of cyclopentanesulfonyl chloride with a pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentanesulfonyl)-1-oxo-1lambda~5~-pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
2-(Cyclopentanesulfonyl)-1-oxo-1lambda~5~-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentanesulfonyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues, further enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanesulfonyl chloride: A precursor used in the synthesis of 2-(Cyclopentanesulfonyl)-1-oxo-1lambda~5~-pyridine.
Cyclopentanesulfonyl fluoride: Another sulfonyl derivative with similar reactivity.
Cyclopentanesulfonamide: A compound with a sulfonamide group instead of a sulfonyl group.
Uniqueness
This compound is unique due to its combination of a cyclopentane ring, a sulfonyl group, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable tool in various research applications.
Properties
CAS No. |
62382-18-7 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-cyclopentylsulfonyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H13NO3S/c12-11-8-4-3-7-10(11)15(13,14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
JKCPYFMMHVRDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















